Cas no 2229099-32-3 (3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)

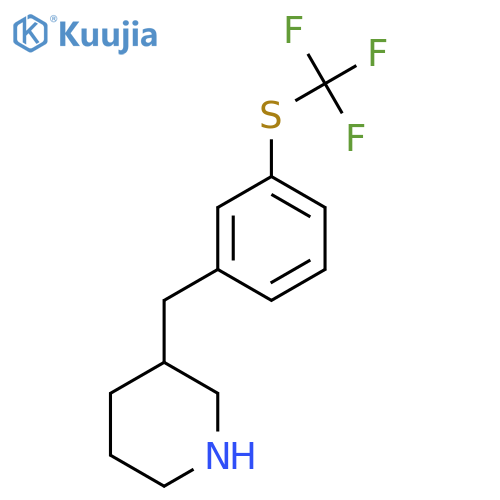

2229099-32-3 structure

商品名:3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine

3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine

- 2229099-32-3

- EN300-1962027

- 3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine

-

- インチ: 1S/C13H16F3NS/c14-13(15,16)18-12-5-1-3-10(8-12)7-11-4-2-6-17-9-11/h1,3,5,8,11,17H,2,4,6-7,9H2

- InChIKey: IASAISJLCVCCRR-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1=CC=CC(=C1)CC1CNCCC1

計算された属性

- せいみつぶんしりょう: 275.09555517g/mol

- どういたいしつりょう: 275.09555517g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 37.3Ų

3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1962027-0.25g |

3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |

2229099-32-3 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1962027-5.0g |

3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |

2229099-32-3 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1962027-10.0g |

3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |

2229099-32-3 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1962027-5g |

3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |

2229099-32-3 | 5g |

$3396.0 | 2023-09-17 | ||

| Enamine | EN300-1962027-10g |

3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |

2229099-32-3 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1962027-0.5g |

3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |

2229099-32-3 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1962027-1.0g |

3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |

2229099-32-3 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1962027-2.5g |

3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |

2229099-32-3 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1962027-0.05g |

3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |

2229099-32-3 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1962027-0.1g |

3-({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)piperidine |

2229099-32-3 | 0.1g |

$1031.0 | 2023-09-17 |

3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

2229099-32-3 (3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine) 関連製品

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量